molecular formula C7H3BrF4 B1591405 4-Bromo-2,3,5,6-tetrafluorotoluene CAS No. 33564-68-0

4-Bromo-2,3,5,6-tetrafluorotoluene

Cat. No. B1591405
CAS RN: 33564-68-0
M. Wt: 243 g/mol
InChI Key: CXHWIERFOQRRTJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorotoluene is a chemical compound with the molecular formula C7H3BrF4. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various organic compounds.

Scientific Research Applications

Quantum Mechanical Calculations

Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of 4-bromo-2,3,5,6-tetrafluoropyridine have been evaluated by density functional theory .

Chemical Synthesis

4-Bromo-2,3,5,6-tetrafluorobenzonitrile may be used as an aryl fluorinated building block in chemical synthesis .

Pharmaceutical Testing

The compound is available for purchase for pharmaceutical testing as a high-quality reference standard for accurate results .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

4-Bromo-2,3,5,6-tetrafluorotoluene likely interacts with its targets through a process known as direct arylation . This process involves the compound reacting with a wide range of arylhalides, leading to the formation of new carbon-carbon bonds . The exact changes resulting from this interaction would depend on the specific targets and the conditions under which the reaction takes place.

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2,3,5,6-tetrafluorotoluene are likely related to the formation of carbon-carbon bonds, as this is a key feature of the Suzuki–Miyaura coupling reactions . The downstream effects of these reactions would depend on the specific molecules that are being coupled together.

Pharmacokinetics

Similar compounds are known to have good bioavailability due to their ability to form stable, readily prepared, and generally environmentally benign organoboron reagents .

Result of Action

The molecular and cellular effects of 4-Bromo-2,3,5,6-tetrafluorotoluene’s action would likely be the formation of new carbon-carbon bonds, leading to the creation of new molecules. This could potentially lead to changes in the structure and function of the target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorotoluene. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reactions . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s ability to interact with its targets.

properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWIERFOQRRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590722
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorotoluene

CAS RN

33564-68-0
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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